2-Tert-butyl-4-methylphenol;methanesulfonic acid
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Overview
Description
It is a white to yellow-beige crystalline mass and is commonly used as a building block in various chemical syntheses . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can be used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50-100°C .
Industrial Production Methods
Industrial production of 2-tert-butyl-4-methylphenol involves the same alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Scientific Research Applications
2-Tert-butyl-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential antibacterial and antifouling properties.
Medicine: Studied for its potential use in drug development.
Industry: Used as an antioxidant in rubber and plastic industries to increase oxidation stability.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals. This antioxidant property is crucial in preventing oxidative damage in various applications. The molecular targets include reactive oxygen species and free radicals, which are neutralized through hydrogen atom transfer .
Comparison with Similar Compounds
Similar Compounds
- Butylated hydroxyanisole (BHA)
- Butylated hydroxytoluene (BHT)
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various industrial applications .
Properties
CAS No. |
103059-07-0 |
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Molecular Formula |
C12H20O4S |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
2-tert-butyl-4-methylphenol;methanesulfonic acid |
InChI |
InChI=1S/C11H16O.CH4O3S/c1-8-5-6-10(12)9(7-8)11(2,3)4;1-5(2,3)4/h5-7,12H,1-4H3;1H3,(H,2,3,4) |
InChI Key |
DJZQVAWMAIQYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
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